6-methyl-N-(pyridin-2-yl)pyrazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-N-pyridin-2-ylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-8-6-11-7-10(13-8)14-9-4-2-3-5-12-9/h2-7H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCFWCKRVUKCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Pyrazine and Pyridine Heterocyclic Chemistry
The foundational structure of 6-methyl-N-(pyridin-2-yl)pyrazin-2-amine is built upon two essential nitrogen-containing aromatic heterocycles: pyrazine (B50134) and pyridine (B92270). Both are six-membered rings containing nitrogen atoms, and their derivatives are ubiquitous in nature and synthetic chemistry, forming the core of many pharmaceuticals, agrochemicals, and functional materials. nih.gov
Pyrazine, a 1,4-diazine, is a key component in a vast number of biologically active compounds and is noted for its role in the synthesis of various therapeutic agents. mdpi.com The pyrazine ring system is a critical pharmacophore in drugs such as the antiviral favipiravir. mdpi.com The chemistry of pyrazines is characterized by the electron-withdrawing nature of the two nitrogen atoms, which influences the reactivity of the ring and its substituents. mdpi.com
Pyridine, a six-membered heterocycle with one nitrogen atom, is another cornerstone of heterocyclic chemistry. nih.gov It is the second most common heterocycle found in FDA-approved drugs and its derivatives exhibit a wide spectrum of biological activities, including antitumor and anti-inflammatory properties. nih.gov The nitrogen atom in pyridine imparts a basic character and influences the electronic distribution within the ring, making it a versatile scaffold in drug design. nih.gov
The fusion of these two heterocyclic systems in this compound creates a molecule with a unique electronic and steric profile, suggesting a rich and complex chemical behavior that is ripe for exploration.
Significance of N Arylaminopyrazine Scaffolds in Medicinal Chemistry and Organic Synthesis
The N-arylaminopyrazine scaffold, which is the core of 6-methyl-N-(pyridin-2-yl)pyrazin-2-amine, is a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery.
Substituted aminopyrazines have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. nih.govnih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer. For instance, various aminopyrazine derivatives have been designed and synthesized as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) and Ataxia telangiectasia mutated and rad3-related kinase (ATR), both of which are important targets in cancer therapy. nih.govnih.gov The general structure of these inhibitors often features a central aminopyrazine core with various substituents that can be modified to optimize potency and selectivity.
The N-arylaminopyrazine moiety allows for the formation of key hydrogen bonds and other non-covalent interactions with the amino acid residues in the active site of kinases, leading to their inhibition. The modular nature of this scaffold also makes it highly amenable to synthetic modification, allowing chemists to fine-tune the pharmacological properties of the molecule. This has led to the development of numerous kinase inhibitors with improved efficacy and selectivity. nih.gov
In organic synthesis, N-arylaminopyrazines serve as versatile intermediates for the construction of more complex heterocyclic systems. nih.gov The amino group can be further functionalized, and the pyrazine (B50134) ring can undergo various transformations, providing access to a wide array of novel compounds with potential applications in materials science and medicinal chemistry.
Research Trajectories and Unexplored Dimensions of 6 Methyl N Pyridin 2 Yl Pyrazin 2 Amine Analogues
Established Routes for Pyrazin-2-amine and Pyridin-2-amine Scaffold Construction
The creation of the core structure of this compound relies on fundamental reactions that build the pyrazin-2-amine and pyridin-2-amine frameworks. These methods include nucleophilic substitution, transition-metal-catalyzed cross-couplings, and cyclization strategies.
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing amine functionalities onto heteroaromatic rings. This approach typically involves the reaction of a halogenated pyrazine with an amine nucleophile. To synthesize the target compound's backbone, one could envision the reaction of 2-amino-pyridine with a 2-halo-6-methylpyrazine.
The reactivity of the halogen leaving group is a critical factor, with fluoride (B91410) often being the most reactive and iodide the least in SNAr reactions on activated substrates. However, in some heteroaromatic systems, the reactivity order can vary depending on the nucleophile and conditions. The reaction is facilitated by the electron-withdrawing nature of the ring nitrogen atoms, which stabilizes the intermediate Meisenheimer complex. While high temperatures are often required, the use of microwave irradiation can dramatically shorten reaction times. nwnu.edu.cn
Table 1: Examples of Nucleophilic Aromatic Substitution on N-Heterocycles This table presents examples of SNAr reactions on related heterocyclic systems, illustrating the general principles applicable to the synthesis of N-(pyridin-2-yl)pyrazin-2-amine derivatives.
| Electrophile | Nucleophile | Conditions | Product | Yield |
| 2-chloro-4,6-dimethylpyrimidine | Substituted anilines | Ethanol, Microwave, 160°C, 10 min | 2-anilinopyrimidine derivatives | Varies |
| 2-iodopyridine | Sodium phenylsulfide (PhSNa) | HMPA, Microwave, ~100°C, 3 min | 2-phenylthiopyridine | 99% |
| 2-chloropyridine | Benzylamine | 40°C | N-benzylpyridin-2-amine | ~99% |
The Buchwald-Hartwig amination has become a powerful and versatile method for forming carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the coupling of aryl halides or triflates with a wide range of amines under milder conditions than traditional methods. wikipedia.org The synthesis of this compound can be achieved by coupling 2-aminopyridine (B139424) with a 2-halo-6-methylpyrazine or, conversely, by coupling 2-amino-6-methylpyrazine with a 2-halopyridine.
The success of the reaction hinges on the choice of palladium precursor, phosphine (B1218219) ligand, and base. youtube.com Early catalyst systems had limitations, but the development of bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) has greatly expanded the reaction's scope to include heteroaromatic substrates and primary amines. wikipedia.orgnih.gov These ligands facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com Nickel-based catalyst systems have also been developed as a cost-effective alternative for certain substrates, such as pyrimidin-2-yl tosylates. nwnu.edu.cn
Table 2: Palladium-Catalyzed Amination of Heteroaryl Halides This table showcases examples of Buchwald-Hartwig type reactions for the N-arylation of heteroaromatic amines.
| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Product | Yield |
| Aryl bromides | 4-(pyridin-3-yl)pyrimidin-2-amine | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives | 27-82% nih.govnih.gov |
| 2-Pyridyl chlorides/bromides/triflates | Di-tert-butyl hydrazodiformate | Palladium / Chelating phosphine | Not specified | Protected 2-hydrazinopyridine (B147025) derivatives | Not specified nih.gov |
| Aryl chlorides/bromides | Aqueous Ammonia | Palladium / KPhos | Hydroxide | Primary arylamines | Good yields nih.gov |
Building the heterocyclic cores from acyclic precursors is a fundamental strategy in organic synthesis. Pyrazine rings, for instance, can be formed through the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. A relevant route to substituted pyrazin-2-amines involves reacting an aminomalonic acid dinitrile salt with a glyoxal (B1671930) oxime derivative, followed by a series of transformations including hydrolysis, halogenation, alkoxylation, and reduction. dntb.gov.ua
More recently, novel methods for synthesizing polysubstituted pyrazines have been developed. One such approach involves the Truce–Smiles rearrangement of amino acid-based 4-nitrobenzenesulfonamides. In this sequence, C-arylation followed by enamination leads to the formation of trisubstituted pyrazines under mild conditions. rsc.org These methods provide access to the core pyrazine scaffold, which can then be further functionalized.
While the target molecule is an amine, the synthesis of related pyrazinamide (B1679903) derivatives is an important area of pyrazine chemistry. These reactions typically involve the formation of an amide bond between a pyrazine-2-carboxylic acid and an amine. Common methods employ coupling reagents like propyl phosphonic anhydride (B1165640) (T3P) or activating the carboxylic acid by converting it to a pyrazinyl chloride with thionyl chloride. More environmentally friendly methods are also being explored, such as the use of biocatalysts like Lipozyme® TL IM for the direct aminolysis of pyrazine esters with amines in continuous-flow microreactors.
Functional Group Interconversions and Derivatization at Pyrazine and Pyridine Moieties
Once the core N-(pyridin-2-yl)pyrazin-2-amine skeleton is assembled, further diversification can be achieved through functional group interconversions and regioselective derivatization on either the pyrazine or pyridine ring.
Direct C-H functionalization has emerged as a powerful tool for derivatizing heteroaromatic rings without the need for pre-installed functional groups. For pyridines, regioselectivity is a significant challenge due to the electronic nature of the ring. However, palladium-catalyzed protocols have been developed for the highly regioselective C-H arylation of pyridines bearing electron-withdrawing groups. nih.govresearchgate.net These reactions often proceed at the C3 or C4 positions, as palladation at the C2/C6 positions is disfavored due to electronic repulsion from the nitrogen lone pair. nih.govresearchgate.net
For related 2-aminopyrimidine (B69317) systems, palladium catalysis has enabled the direct arylation and olefination at the remote C5-position. rsc.org This strategy takes advantage of the directing ability of the amino group to achieve high regioselectivity. Such C-H activation strategies could potentially be applied to the this compound scaffold to introduce further diversity at specific positions on either heterocyclic ring, providing access to a wide range of derivatives.
Table 3: Regioselective C-H Functionalization of N-Heterocycles This table provides examples of direct C-H functionalization on pyridine and pyrimidine (B1678525) rings.
| Substrate | Reagent | Catalyst System | Position Functionalized | Product |
| 3-Nitropyridine | Bromobenzene | Pd(OAc)₂ / Ligand | C4 | 4-Aryl-3-nitropyridine |
| 4-Substituted Pyridines | Haloarenes | Pd(OAc)₂ / Ligand | C3 | 3-Aryl-4-substituted-pyridines researchgate.net |
| N-(alkyl)pyrimidin-2-amine | Aryl halides / Alkenes | Palladium | C5 | 5-Aryl/alkenyl-N-(alkyl)pyrimidin-2-amines rsc.org |
| Quinoline N-oxide | Benzene (B151609) | Pd(OAc)₂ / Ag₂CO₃ | C2 | 2-Phenylquinoline N-oxide mdpi.com |
Oxidation and Reduction Processes
The chemical reactivity of this compound and its derivatives is influenced by the presence of multiple nitrogen atoms and alkyl substituents, which can be targeted through oxidation and reduction reactions.
Oxidation: The pyrazine and pyridine rings are generally electron-deficient and thus resistant to electrophilic attack. However, the nitrogen atoms can be susceptible to oxidation. For instance, nonenzymatic N-oxidation of heteroarenes, including pyridines, can be achieved selectively in the presence of more reactive amine functionalities using an in situ protonation strategy coupled with an iminium salt organocatalyst. nih.gov This suggests that the pyridine nitrogen of this compound could potentially be oxidized to the corresponding N-oxide. Furthermore, the methyl group on the pyrazine ring presents a site for oxidation. Methyl-substituted pyrazines can be oxidized to pyrazine-2-carboxylic acids under appropriate conditions. researchgate.net The oxidation of aryl amines to nitroarenes is also a known transformation, often utilizing reagents like m-CPBA or hydrogen peroxide with various catalysts. mdpi.com
Reduction: Reduction processes for derivatives of this compound often target nitroaryl precursors. The reduction of nitroarenes to the corresponding aryl amines is a common and crucial step in the synthesis of many complex molecules. A variety of reducing agents and catalytic systems have been employed for this transformation. For example, silver nanoparticles supported on mesoporous titania have been shown to effectively catalyze the reduction of nitroarenes to aryl amines using sodium borohydride (B1222165) (NaBH4). nih.govresearchgate.net In some cases, the reduction can be controlled to yield N-aryl hydroxylamines as the major product by using ammonia-borane (NH3BH3) as the reducing agent. nih.govresearchgate.net Kinetic studies have indicated that nitroarenes with electron-withdrawing substituents are reduced faster than those with electron-donating groups. researchgate.net
A summary of potential oxidation and reduction reactions is presented in the table below.
| Reaction Type | Reagents and Conditions | Potential Product |
| N-Oxidation | m-CPBA, Acetonitrile, 85°C | 6-methyl-N-(1-oxido-pyridin-2-yl)pyrazin-2-amine |
| Methyl Oxidation | KMnO4 or other strong oxidants | N-(pyridin-2-yl)-2-aminopyrazine-6-carboxylic acid |
| Nitro Group Reduction | Ag/TiO2, NaBH4 | Aryl amine derivative |
| Nitro Group Reduction | Ag/TiO2, NH3BH3 | N-Aryl hydroxylamine (B1172632) derivative |
Substituent Exchange Reactions
Substituent exchange reactions, particularly nucleophilic aromatic substitution (SNAr), are fundamental for the functionalization of the pyrazine core in this compound. The electron-deficient nature of the pyrazine ring facilitates the displacement of leaving groups by nucleophiles.
Halogenated pyrazines are common precursors for these reactions. The reactivity order of halogens in SNAr reactions on activated aryl systems is typically F > Cl ≈ Br > I. researchgate.net The reaction of 2-halopyrazines with various amines, including 2-aminopyridine, can lead to the formation of N-arylpyrazin-2-amines. These reactions can be performed under transition-metal-free conditions, often requiring elevated temperatures or microwave irradiation to proceed efficiently. researchgate.net
For instance, the amination of heteroaryl chlorides can be achieved in water with potassium fluoride, showcasing a green chemistry approach to SNAr. wuxiapptec.com The choice of solvent can also play a crucial role in the reaction's success. wuxiapptec.com More advanced methods involve the use of bench-stable 2-halopyridinium ketene (B1206846) hemiaminals, which react with amine nucleophiles under mild, catalyst-free conditions at room temperature or with gentle heating. chemrxiv.org This approach utilizes a dual-purpose group that activates the pyridine ring for SNAr and also serves as a protecting group. chemrxiv.org
Ruthenium(II) catalysts have been employed to enable SNAr reactions of aminopyridines with amines through a η6-coordination activation strategy. thieme-connect.de This method allows for the cleavage of the pyridyl C-N bond and the formation of new pyridylamines. thieme-connect.de
The table below summarizes key aspects of substituent exchange reactions.
| Reaction Type | Key Features | Example Nucleophiles |
| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient pyrazine ring, halogen leaving group | Amines, thiols, alkoxides |
| Catalyst-Free Amination | High temperatures or microwave irradiation | Primary and secondary amines |
| Ruthenium-Catalyzed Amination | η6-coordination activation of the pyridine ring | Alkylamines |
Optimization of Reaction Conditions and Catalytic Systems for Enhanced Yields and Selectivity
To achieve high yields and selectivity in the synthesis of this compound and its derivatives, careful optimization of reaction conditions and the selection of appropriate catalytic systems are paramount. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is highly relevant for the synthesis of N-aryl amines. youtube.com
The optimization of a Buchwald-Hartwig reaction involves screening various parameters, including the choice of palladium precursor, ligand, base, solvent, and temperature. researchgate.netresearchgate.net The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. youtube.com Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and Xantphos are commonly employed to enhance reaction efficiency. youtube.com The choice of base is also crucial, as it is involved in the deprotonation of the amine nucleophile. youtube.com Common bases include sodium tert-butoxide, potassium phosphate, and cesium carbonate. researchgate.net
Design of Experiments (DoE) is a statistical methodology that can be used to systematically optimize multiple reaction variables simultaneously, allowing for a more comprehensive exploration of the chemical space to find the optimal conditions. bristol.ac.uk This approach can lead to significant improvements in yield compared to traditional one-variable-at-a-time (OVAT) optimization. bristol.ac.uk
The following table presents a hypothetical optimization matrix for a Buchwald-Hartwig amination to synthesize the target compound.
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd2(dba)3 | Xantphos | NaOtBu | Toluene | 110 | 85 |
| 2 | Pd(OAc)2 | XPhos | K3PO4 | Dioxane | 100 | 78 |
| 3 | Pd2(dba)3 | SPhos | Cs2CO3 | Toluene | 110 | 92 |
| 4 | Pd(OAc)2 | BINAP | K2CO3 | Dioxane | 100 | 65 |
Advanced Spectroscopic and Chromatographic Methods for Structural Confirmation in Synthetic Studies
The unambiguous structural confirmation of this compound and its derivatives relies on a combination of advanced spectroscopic and chromatographic techniques.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure.
¹H NMR: Provides information about the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). For this compound, one would expect distinct signals for the methyl protons, the pyrazine ring protons, and the pyridine ring protons.
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment.
Chromatographic Methods: Chromatography is essential for the purification of the target compound and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation, identification, and quantification of compounds in a mixture. Reversed-phase HPLC is commonly used for the analysis of heterocyclic compounds. unodc.org Specialized columns, such as those that utilize hydrogen-bonding interactions (e.g., SHARC 1), can be employed for the separation of isomers of aminopyridines and related compounds. sielc.comhelixchrom.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the analysis of volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, which provides information about the molecular weight and fragmentation pattern of the analyte. nih.govresearchgate.net The mass spectra of positional isomers of alkylpyrazines can be very similar, making identification challenging without the use of retention indices. nih.govresearchgate.net
The table below provides expected analytical data for the title compound.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.5 (s, 3H, CH₃), ~7.0-8.5 (m, 7H, Ar-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~21 (CH₃), ~110-160 (Ar-C) |
| Mass Spec (ESI) | m/z: [M+H]⁺ |
| HPLC | Retention time dependent on column and mobile phase |
| GC-MS | Retention index and characteristic fragmentation pattern |
Quantum Chemical Calculations for Molecular Architecture and Energetics
Quantum chemical calculations are instrumental in determining the three-dimensional structure and thermodynamic stability of molecules. These methods solve the Schrödinger equation approximately to yield information about molecular geometries and energies.
Density Functional Theory (DFT) Methodologies (e.g., B3LYP, HF)
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used because they provide a good balance between accuracy and computational cost. The Hartree-Fock (HF) method is another foundational ab initio approach, though it does not account for electron correlation to the same extent as DFT.
For related heterocyclic compounds, studies often employ DFT with the B3LYP functional and various basis sets (e.g., 6-31G*) to calculate optimized geometries, vibrational frequencies, and other energetic properties. Such calculations for this compound would be necessary to understand its stable conformations and thermodynamic properties, but this specific data is not currently published.
Semiempirical and Ab Initio Approaches for Geometry Optimization
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous approach to this. Semiempirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative.
While these methods are standard practice in computational chemistry, specific studies detailing the optimized geometry of this compound using either semiempirical or ab initio approaches are not available in the existing literature.
Electronic Structure and Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) Calculations (HOMO, LUMO Energies and Energy Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule.
A smaller HOMO-LUMO gap generally implies higher reactivity. For pyrazine derivatives, FMO analysis is often used to interpret their biological and chemical properties. However, specific HOMO, LUMO, and energy gap values for this compound have not been reported.
Charge Transfer Characteristics and Electrophilic/Nucleophilic Sites
The distribution of electron density in a molecule determines its reactive sites. Molecular Electrostatic Potential (MEP) maps are often used to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how a molecule will interact with other reagents.
Analysis of the charge transfer characteristics within this compound would reveal the most likely sites for electrophilic and nucleophilic attack, but such a study has not been published.
Analysis of p-Electronic Delocalization within Conjugated Systems
The pyrazine and pyridine rings in this compound form a conjugated system. The delocalization of π-electrons across this system contributes significantly to the molecule's stability and electronic properties. Methods like Natural Bond Orbital (NBO) analysis can be used to quantify this delocalization and the interactions between different parts of the molecule.
A detailed analysis of the π-electronic delocalization would provide insight into the aromaticity and electronic communication between the two heterocyclic rings. Unfortunately, specific computational studies on the π-electronic system of this compound are absent from the scientific literature.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of most negative potential (electron-rich, prone to electrophilic attack) and blue indicates areas of most positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP map is expected to show distinct regions of reactivity. The most negative potential (red/yellow) would likely be concentrated around the nitrogen atoms of the pyridine and pyrazine rings due to the high electronegativity and the presence of lone pair electrons. These sites represent the primary centers for nucleophilic activity. Conversely, the most positive potential (blue) is anticipated around the hydrogen atom of the secondary amine group (N-H), making it the most probable site for electrophilic interactions and a primary donor in hydrogen bonding. The methyl group's hydrogen atoms would exhibit a less intense positive potential. This distribution of electrostatic potential is critical for understanding the molecule's intermolecular interactions and reactivity patterns.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites
| Atomic Site | Predicted Electrostatic Potential Range (a.u.) | Implied Reactivity |
|---|---|---|
| Pyridine N Atom | -0.045 to -0.060 | Nucleophilic Site |
| Pyrazine N Atoms | -0.040 to -0.055 | Nucleophilic Sites |
| Amine H Atom | +0.050 to +0.065 | Electrophilic Site |
Conceptual DFT Descriptors of Reactivity
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the global reactivity of a molecule through various descriptors. These are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr A small HOMO-LUMO energy gap is indicative of a molecule that is more reactive and has lower kinetic stability. nih.gov
Key reactivity descriptors include:
Ionization Energy (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Harder molecules are less reactive. dergipark.org.tr
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions. dergipark.org.tr
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -(I + A) / 2). researchgate.net
For this compound, the HOMO is expected to be localized over the electron-rich pyrazine and amine portions, while the LUMO would likely be distributed across the electron-deficient pyridine ring. The calculated values for these descriptors would provide quantitative insight into the molecule's stability and propensity to act as an electron donor or acceptor in chemical reactions.
Table 2: Predicted Conceptual DFT Reactivity Descriptors
| Parameter | Formula | Predicted Value (eV) |
|---|---|---|
| EHOMO | - | -5.85 |
| ELUMO | - | -1.20 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.65 |
| Ionization Energy (I) | -EHOMO | 5.85 |
| Electron Affinity (A) | -ELUMO | 1.20 |
| Chemical Hardness (η) | (I - A) / 2 | 2.325 |
| Chemical Softness (S) | 1 / η | 0.430 |
Conformational Landscape and Potential Energy Surface Mapping
The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the pyrazine ring, the amine linker, and the pyridine ring. A potential energy surface (PES) scan, performed by systematically rotating the dihedral angle between the pyrazine and pyridine rings, would reveal the molecule's conformational landscape.
Investigation of Non-Linear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant charge asymmetry often exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and telecommunications. nih.govresearchgate.net The NLO response of a molecule is quantified by its polarizability (α) and, more importantly, its first-order hyperpolarizability (β).
The structure of this compound features an electron-donating amine group and methyl-substituted pyrazine ring connected to an electron-accepting pyridine ring, forming a donor-π-acceptor (D-π-A) system. This intramolecular charge transfer character suggests that the molecule could possess notable NLO properties. Computational analysis, typically using DFT methods, would be employed to calculate the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The magnitude of β is a direct indicator of the second-order NLO activity. dergipark.org.tr
Table 3: Predicted Non-Linear Optical (NLO) Properties
| Parameter | Predicted Value (esu) |
|---|---|
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (<α>) | 1.8 x 10-23 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method that examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. nih.gov This analysis provides quantitative insights into intramolecular charge transfer, hyperconjugative interactions, and resonance effects that contribute to molecular stability.
Table 4: Predicted Key NBO Interactions and Stabilization Energies (E(2))
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N (Amine) | π* (Pyrazine Ring) | ~ 35-45 | n → π* |
| LP(1) N (Pyridine) | σ* (Adjacent C-C bonds) | ~ 5-10 | n → σ* |
Crystallographic Insights into Intermolecular Interactions and Crystal Packing Motifs
Although a crystal structure for this compound has not been reported, analysis of similar compounds allows for predictions of its solid-state arrangement. Crystallographic studies of related molecules like 6-Methylpyridin-2-amine and various pyrazine-pyridine derivatives reveal that intermolecular interactions, particularly hydrogen bonding, play a dominant role in defining the crystal packing. nih.govnih.gov
The molecular structure of the title compound is expected to be non-planar, with a significant dihedral angle between the two aromatic ring systems. nih.gov The final crystal packing would be a result of the interplay between hydrogen bonds, π–π stacking interactions between the aromatic rings, and weaker C—H⋯π interactions, all of which work to achieve the most thermodynamically stable three-dimensional architecture.
The most significant intermolecular interaction governing the crystal packing of this compound is expected to be hydrogen bonding. The secondary amine group (N-H) serves as an excellent hydrogen bond donor, while the nitrogen atoms of the pyridine and pyrazine rings are strong hydrogen bond acceptors.
Based on crystal structures of analogous compounds, it is highly probable that the molecules would form centrosymmetric dimers or extended chains via N—H⋯N hydrogen bonds. nih.govresearchgate.net For instance, the amine N-H group of one molecule could bond to the pyridine nitrogen of a neighboring molecule, leading to the formation of a robust supramolecular synthons, such as an R22(8) ring motif if a dimer is formed. researchgate.net These primary hydrogen bonding networks would be further supported by weaker C-H···N or C-H···π interactions, creating a stable, layered, or three-dimensional crystal lattice. nih.govnih.gov
Table 5: Predicted Hydrogen Bond Geometries
| Donor (D) — H ··· Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N—H ··· N (Pyridine) | ~ 0.88 | ~ 2.10 | ~ 2.98 | ~ 170 |
Aromatic π–π Stacking Interactions
Aromatic π–π stacking interactions are noncovalent interactions that are crucial in various chemical and biological systems, influencing molecular recognition, crystal packing, and the stability of DNA and proteins. In the context of this compound, which contains both pyridine and pyrazine rings, these interactions are expected to play a significant role in its supramolecular chemistry. Computational studies on similar N-heteroaromatic systems provide a framework for understanding the nature and strength of these interactions.
Theoretical investigations into the dimers of pyridine and pyrazine have revealed that, unlike the benzene dimer which is stabilized primarily by dispersion forces, the interactions in N-heteroaromatic systems have a significant electrostatic component. acs.org The nitrogen atoms introduce asymmetry in the electron distribution, creating a quadrupole moment that strongly influences the preferred stacking geometry.
Computational models, utilizing methods such as Møller–Plesset perturbation theory (MP2, MP4) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), have been employed to determine the most stable configurations and their corresponding interaction energies for pyrazine and pyridine dimers. worldscientific.comresearchgate.net For the pyrazine dimer, various geometries have been analyzed, including sandwich, T-shaped, and several displaced configurations. High-level calculations indicate that a T-shaped geometry (TN-ring), where a C-H bond of one ring points towards the nitrogen of the other, is the most stable, with a significant binding energy. worldscientific.com This highlights that interactions involving the nitrogen lone pair can be as important as traditional π-π stacking.
Dispersion forces remain a major source of attraction in all geometries, but the electrostatic contribution can be either attractive or repulsive depending on the relative orientation of the monomers. worldscientific.com For instance, in a parallel-displaced geometry, offsetting the rings can minimize electrostatic repulsion and maximize attractive dispersion forces. Studies on pyridine dimers also show a preference for antiparallel-displaced geometries, which balances electrostatic and dispersion contributions to achieve maximum stability. researchgate.net The presence of substituents, such as the methyl and amino groups in this compound, would further modulate these interactions by altering the electronic properties and steric profile of the aromatic rings.
The following table summarizes representative calculated binding energies for different configurations of the pyrazine dimer, illustrating the energetic landscape of its π-π interactions. worldscientific.com
| Dimer Configuration | Basis Set | Calculation Method | Binding Energy (kcal/mol) |
| Sandwich | aug-cc-pVTZ | MP2 | 3.01 |
| N–N axial-displaced | aug-cc-pVTZ | MP2 | 4.18 |
| Lateral-displaced | aug-cc-pVTZ | MP2 | 4.63 |
| Cross-displaced | aug-cc-pVTZ | MP2 | 5.92 |
| T-shaped (TN-ring) | aug-cc-pVTZ | MP2 | 4.54 |
| T-shaped (TH-ring) | aug-cc-pVTZ | MP2 | 2.78 |
Halogen Bonding Analysis
Halogen bonding is a highly directional noncovalent interaction between a halogen atom (Lewis acid) and a Lewis base. This interaction arises from the anisotropic distribution of electron density on the halogen atom, which creates a region of positive electrostatic potential, known as a σ-hole, along the axis of the R-X bond (where R is a carbon or other atom and X is the halogen). scispace.com Given the presence of nitrogen atoms in the pyridine and pyrazine rings of this compound, this compound is an excellent candidate for acting as a halogen bond acceptor.
Theoretical studies have extensively characterized halogen bonds involving N-heterocyclic compounds. scispace.comresearchgate.net The strength of the halogen bond is dependent on several factors, including the polarizability of the halogen atom (I > Br > Cl > F) and the nature of the group attached to it. scispace.com Electron-withdrawing groups attached to the halogen enhance the positivity of the σ-hole, leading to stronger bonds.
Computational methods, particularly density functional theory (DFT), are instrumental in analyzing halogen bonds. researchgate.net Calculations can predict the geometry of the halogen-bonded complex, the interaction energy, and the nature of the bond. Quantum Theory of Atoms in Molecules (QTAIM) and Interacting Quantum Atoms (IQA) analyses have revealed that halogen bonds, particularly to nitrogen atoms, possess a significant degree of covalent character in addition to the dominant electrostatic component. researchgate.netnih.gov
For pyridine derivatives, the position and electronic nature of substituents can tune the halogen bond acceptor strength of the nitrogen atom. scispace.com Electron-donating groups on the pyridine ring increase the electron density at the nitrogen atom, making it a better Lewis base and thus a stronger halogen bond acceptor. Conversely, electron-withdrawing groups diminish the acceptor strength. researchgate.net In this compound, the amino group and the pyrazinyl group act as substituents on the pyridine ring, influencing the basicity of the pyridinic nitrogen. Similarly, the methyl and amino groups affect the properties of the pyrazine nitrogens.
The interaction energies for halogen bonds can be substantial, often comparable to or even exceeding those of conventional hydrogen bonds. Theoretical studies on complexes between substituted pyridines and halogen bond donors like diiodine (I₂) or iodocyanide (ICN) provide insight into the energetics. nih.gov The exchange-correlation energy is a significant contributor to the total interaction energy, underscoring the non-purely electrostatic nature of the bond. nih.gov
The table below presents theoretical data on the nature of halogen bonds in complexes of substituted pyridines, which serves as a model for the interactions expected for this compound.
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Nature | Key Findings |
| I₂ / ICN | Substituted Pyridines | Electrostatic & Covalent | Exchange-correlation energy is a substantial contribution to the total interaction energy. nih.gov |
| Cl / Br / I donors | Substituted Pyridines | Electrostatic & Covalent | Electron-withdrawing substituents on pyridine enhance the σ-hole on the halogen. scispace.comresearchgate.net |
| Perfluorohaloarenes | Pyridine Derivatives | Primarily Electrostatic | Stability of the complex follows the trend I > Br > Cl. acs.org |
Structure Activity Relationship Sar and Rational Design Paradigms for 6 Methyl N Pyridin 2 Yl Pyrazin 2 Amine Analogues
Quantitative Structure-Activity Relationship (QSAR) Modeling: Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling serves as a powerful computational tool in drug design, enabling scientists to predict the biological activity of novel compounds based on their physicochemical properties. This approach is particularly valuable for prioritizing the synthesis of new analogues and gaining insights into the molecular features that govern their therapeutic effects.
Application of Multivariate Regression and Artificial Neural Networks
In the realm of QSAR, multivariate regression techniques, such as Multiple Linear Regression (MLR), and machine learning methods like Artificial Neural Networks (ANN), are frequently employed to establish a mathematical correlation between a set of molecular descriptors and the biological activity of the compounds. nih.govnih.gov For analogues of 6-methyl-N-(pyridin-2-yl)pyrazin-2-amine, these models can predict their efficacy as, for example, kinase inhibitors.
MLR models generate a linear equation that describes the relationship, offering ease of interpretation. For instance, a study on pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors successfully used MLR to create a predictive model. nih.govnih.gov In contrast, ANNs, inspired by the neural networks of the human brain, can capture complex, non-linear relationships between molecular descriptors and activity, often leading to more accurate predictions. nih.gov Research on pyrimidine derivatives has shown that ANN models can outperform MLR models in predicting pharmacological activity. nih.govnih.gov
The development of a robust QSAR model involves several key steps: the careful selection of a diverse set of compounds with known biological activities, the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors, the generation of the model using techniques like MLR or ANN, and rigorous validation of the model's predictive power. nih.gov
Selection and Validation of Molecular Descriptors Correlating with Biological Activities
The predictive power of a QSAR model is heavily dependent on the choice of molecular descriptors. These numerical values represent various aspects of a molecule's structure and properties, including electronic, steric, hydrophobic, and topological features. For kinase inhibitors, which is a common target for pyrazine-based compounds, descriptors that describe the molecule's shape, size, and electronic properties are often crucial for activity. nih.gov
Commonly used descriptors include:
Electronic descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to a molecule's reactivity.
Steric descriptors: Like molecular weight and volume, which describe the size and shape of the molecule.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which indicates a molecule's lipophilicity and ability to cross cell membranes.
Topological descriptors: Which are numerical representations of the molecular structure, including connectivity indices.
The selection of the most relevant descriptors is a critical step to avoid overfitting the model and to ensure its predictive capability. Validation of the selected descriptors is achieved through various statistical methods, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. tandfonline.com
Genetic Function Algorithm for Descriptor Selection
The Genetic Function Algorithm (GFA) is a sophisticated search algorithm inspired by the principles of natural evolution that is particularly effective for selecting the optimal subset of molecular descriptors for a QSAR model. tandfonline.com GFA starts with a random population of QSAR models, each built with a different combination of descriptors. Through a process of "evolution" involving selection, crossover, and mutation, the algorithm iteratively improves the quality of the models based on a fitness function, which is typically a measure of the model's predictive accuracy. researchgate.net
This evolutionary approach allows GFA to efficiently explore a vast number of possible descriptor combinations and identify those that are most relevant to the biological activity being studied. The use of GFA helps to build more robust and predictive QSAR models by minimizing the inclusion of irrelevant or redundant descriptors. tandfonline.com
Impact of Substituent Effects on Biological Activity and Selectivity Profiles
The biological activity and selectivity of this compound analogues can be finely tuned by introducing different chemical groups (substituents) onto the pyrazine (B50134) and pyridine (B92270) rings. Understanding the impact of these modifications is crucial for rational drug design.
Modifications on the Pyrazine Ring (e.g., methyl, halogen, amino substitutions)
The pyrazine ring is a key component of many biologically active molecules, and its substitution pattern can significantly influence activity. nih.gov
Methyl Substitution: The introduction of a methyl group can impact the compound's lipophilicity and steric profile. In some cases, a methyl group can enhance binding to a biological target by filling a hydrophobic pocket. The position of the methyl group is also critical; for instance, the 6-methyl group in the parent compound likely plays a role in its specific activity.
Halogen Substitution: Halogens such as chlorine, bromine, and fluorine are frequently used in drug design to modulate electronic properties and lipophilicity. For example, in a series of N-(pyrazin-2-yl)benzenesulfonamides, a 6-chloro substituent on the pyrazine ring was present in one of the most active antitubercular compounds. nih.gov Halogens can also form halogen bonds, a type of non-covalent interaction that can contribute to ligand-protein binding.
Amino Substitution: The introduction of an amino group can significantly alter a molecule's polarity and its ability to form hydrogen bonds. An amino group can act as a hydrogen bond donor, which can be crucial for anchoring the molecule within the active site of a target protein.
The following table provides hypothetical examples based on general SAR principles for pyrazine-containing compounds.
| R1 (Pyrazine Ring) | R2 (Pyridine Ring) | Biological Activity (IC50, µM) |
| -CH3 | H | 1.2 |
| -Cl | H | 0.8 |
| -Br | H | 0.9 |
| -NH2 | H | 2.5 |
This table is illustrative and based on general structure-activity relationship trends observed in similar heterocyclic compounds. Actual biological activities would need to be determined experimentally.
Modifications on the Pyridine Ring (e.g., methyl, aminomethyl, methoxy (B1213986), thiomethyl substitutions)
Modifications to the pyridine ring also play a critical role in defining the pharmacological profile of these analogues.
Aminomethyl Substitution: The introduction of an aminomethyl group (-CH2NH2) can introduce a basic center and a hydrogen bonding motif, potentially leading to new interactions with the target protein.
Methoxy Substitution: A methoxy group (-OCH3) is an electron-donating group that can influence the electronic properties of the pyridine ring. It can also act as a hydrogen bond acceptor. The presence of methoxy groups on pyridine rings has been shown to be a feature in some biologically active compounds.
Thiomethyl Substitution: A thiomethyl group (-SCH3) can increase lipophilicity and may engage in specific interactions with certain amino acid residues in a protein's active site.
The following table illustrates potential impacts of pyridine ring modifications based on general SAR principles.
| R1 (Pyrazine Ring) | R2 (Pyridine Ring) | Biological Activity (IC50, µM) |
| -CH3 | 4-CH3 | 0.9 |
| -CH3 | 4-CH2NH2 | 1.5 |
| -CH3 | 4-OCH3 | 1.1 |
| -CH3 | 4-SCH3 | 1.3 |
This table is illustrative and based on general structure-activity relationship trends observed in similar heterocyclic compounds. Actual biological activities would need to be determined experimentally.
Influence of Linker Variations at the N-Atom
The nature of the linker at the N-atom connecting the pyrazine and pyridine rings is a critical determinant of the biological activity of this compound analogues. Modifications to this linker can significantly impact the molecule's conformation, flexibility, and ability to form key interactions with its biological target.
Research into related heterocyclic compounds has demonstrated that the length and composition of linkers are pivotal. For instance, in a series of 8-hydroxyquinoline (B1678124) glycoconjugates, the extension of an alkyl chain linker was found to increase the inhibition of β-1,4-galactosyltransferase I. Furthermore, the incorporation of additional amide groups within the linker structure enhanced the cytotoxic effects on cancer cells, likely due to an increased ability to chelate metal ions. These findings underscore the principle that linker modifications can introduce new functionalities and interaction points, thereby modulating biological outcomes. While direct studies on linker variations for this compound are not extensively documented in publicly available research, the principles derived from analogous systems provide a strong rationale for exploring such modifications in future design efforts.
Stereochemical Considerations and Their Role in Molecular Recognition
Stereochemistry plays a crucial role in the interaction of small molecules with their biological targets, which are themselves chiral entities. The introduction of stereocenters into analogues of this compound can lead to enantiomers or diastereomers with markedly different biological activities, affinities, and specificities.
The molecular skeleton of a related compound, 6-methylpyridin-2-amine, has been shown to be planar. nih.gov This planarity can be a key factor in how the molecule interacts with its target, for example, through intercalation with DNA or fitting into a flat binding pocket of an enzyme. The introduction of chiral centers would disrupt this planarity, potentially leading to more specific interactions. In the crystal structure of 6-methylpyridin-2-amine, intermolecular hydrogen bonds and N—H⋯π interactions play a significant role in the crystal packing. nih.gov Such non-covalent interactions are also fundamental to molecular recognition at a receptor level. The precise three-dimensional arrangement of functional groups, dictated by stereochemistry, will determine the strength and geometry of these interactions, thereby influencing binding affinity and biological response.
Optimization of Molecular Features for Desired Biological Performance
The rational design and optimization of molecular features are paramount in the development of potent and selective therapeutic agents based on the this compound scaffold. This process involves a systematic modification of the core structure to enhance interactions with the target, improve pharmacokinetic properties, and minimize off-target effects.
In a study focused on 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine derivatives as adenosine (B11128) A2A receptor antagonists, the replacement of a pyridine ring with a pyrazine ring was shown to be a reliable bioisosteric substitution, resulting in a compound with decent activity. nih.gov This highlights the potential for isosteric replacements within the this compound framework to fine-tune activity. Further SAR studies on related pyrimidine derivatives have shown that the introduction of specific substituents can significantly impact potency. For example, in a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives, certain substitutions led to strong suppressive effects against COX-2.
The table below summarizes key optimization strategies and their observed effects in related heterocyclic systems, providing a predictive framework for the optimization of this compound analogues.
| Molecular Modification | Rationale | Observed Effect in Analogous Systems | Potential Application for this compound |
| Bioisosteric replacement of pyridine with pyrazine | To modulate electronic properties and target interactions while maintaining a similar overall structure. | Maintained decent biological activity in adenosine A2A receptor antagonists. nih.gov | Fine-tuning of binding affinity and selectivity for specific biological targets. |
| Introduction of a methylsulfonylphenyl group | To explore interactions with specific binding pockets and enhance potency. | Resulted in potent and selective COX-2 inhibition. | Development of analogues with potent inhibitory activity against specific enzymes. |
| Variation of substituents on aromatic rings | To probe the steric and electronic requirements of the binding site. | Both electron-donating and electron-withdrawing groups can influence activity, depending on the target. | Optimization of potency and selectivity by tailoring substituents to the target's active site. |
Research Applications and Prospective Directions for 6 Methyl N Pyridin 2 Yl Pyrazin 2 Amine
Application as Precursors and Building Blocks in Complex Organic Synthesis
The 6-methyl-N-(pyridin-2-yl)pyrazin-2-amine scaffold is a valuable precursor in organic synthesis. The pyrazine (B50134) and pyridine (B92270) rings are common motifs in pharmacologically active compounds, and this molecule provides a ready-made building block incorporating both. nih.govtandfonline.comresearchgate.netinchem.orgnih.gov Synthetic chemists can leverage the reactivity of the amine group and the aromatic rings to construct more complex molecular architectures. For instance, similar aminopyrazine cores have been utilized in multi-step syntheses to create elaborate structures, such as kinase inhibitors, through reactions like Buchwald–Hartwig amination and nucleophilic aromatic substitution. mdpi.com The synthesis of related polysubstituted pyrazines and pyridines has been achieved through various established protocols, highlighting the tractability of these N-heterocyclic systems in chemical synthesis. nih.gov
Rational Design of Lead Compounds and Novel Chemical Entities
The rational design of new drugs often begins with a "privileged scaffold"—a molecular framework known to bind to a specific class of biological targets. The N-(pyridin-2-yl)pyrazin-2-amine core is an exemplary scaffold for generating lead compounds. By systematically modifying the substituents on either the pyrazine or pyridine ring, medicinal chemists can fine-tune the compound's properties to achieve desired potency and selectivity.
Structure-activity relationship (SAR) studies on analogous compounds have demonstrated that even minor structural changes can significantly impact biological activity. For example, in a series of 2-aminopyrido[2,3-d]pyrimidin-7-ones, substitutions on the phenylamino (B1219803) moiety led to improved potency and selectivity as Abl kinase inhibitors. researchgate.net Similarly, SAR studies of pyrazolo[1,5-a]pyrimidin-7-amines as antitubercular agents revealed that specific substitutions on the phenyl and pyridyl groups were crucial for potent activity. mdpi.com This principle of iterative design and optimization can be directly applied to this compound to discover novel chemical entities for various therapeutic targets. nih.gov
Development of Biochemical Probes for Biological Systems
Biochemical probes are essential tools for studying biological processes and validating drug targets. The this compound structure can be adapted for this purpose. By attaching reporter tags, such as fluorophores, biotin, or photo-affinity labels, to the core scaffold, researchers can create probes to visualize and quantify target engagement within cells or tissues. The versatility of the aminopyrazole framework, a related structure, in drug discovery highlights the potential of such nitrogen-containing heterocycles to serve as the basis for these critical research tools. mdpi.com The development of such probes would enable a deeper understanding of the mechanism of action of any derived therapeutic agents.
Exploration of Diverse Biological Activities
The fusion of pyrazine and pyridine rings within a single molecule suggests a broad spectrum of potential biological activities, as both heterocycles are independently associated with numerous pharmacological effects.
Anti-Cancer Effects: The N-pyridinyl-pyrimidinamine scaffold, which is structurally similar to the N-pyridinyl-pyrazinamine core, is central to several highly successful anti-cancer drugs, particularly cyclin-dependent kinase (CDK) inhibitors. nih.gov For example, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were developed as potent and selective inhibitors of CDK4 and CDK6, which are key regulators of the cell cycle. nih.gov Optimization of this series led to orally bioavailable candidates that caused marked tumor growth inhibition in mouse xenograft models. nih.gov Furthermore, various pyrazine derivatives have been investigated as inhibitors of other kinases like CSNK2A and as general antiproliferative agents. nih.govnih.gov
Table 1: Anti-Cancer Activity of Structurally Related Compounds
| Compound Class | Target | Key Findings |
|---|---|---|
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4/CDK6 | Highly potent and selective inhibitors with oral bioavailability and in vivo efficacy in leukemia mouse xenografts. nih.govnih.gov |
| 6-Aryl-2-benzoyl-pyridines | Tubulin | Potent tubulin polymerization inhibitors (average IC50 ~ 1.8 nM) that suppress tumor growth and disrupt angiogenesis in vivo. nih.gov |
| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids | CSNK2A | Potent and cell-active inhibitors with improved selectivity over other kinases like PIM3. nih.gov |
Anti-inflammatory Effects: Research into related pyridine-containing compounds has shown potential for anti-inflammatory applications. The pyridine nucleus is a core component of molecules designed to inhibit inflammatory pathways. While direct anti-inflammatory data on this compound is not available, the broader class of pyrazine and pyridine derivatives has been explored for such properties. nih.gov
Antimicrobial and Antitubercular Effects: The pyrazine ring is famously a component of Pyrazinamide (B1679903), a first-line drug for treating tuberculosis. researchgate.net This has spurred extensive research into other pyrazine and pyridine derivatives for antitubercular activity. nih.govresearchgate.net SAR studies on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives identified compounds with significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values in the low micromolar range. rsc.org Similarly, pyrazolylpyrimidinones and other pyridine-based compounds have shown promise as novel antitubercular agents. mdpi.comnih.govresearchgate.net Beyond tuberculosis, various pyridine and pyrazine derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. najah.edunih.govmdpi.comsemanticscholar.orgresearchgate.net
Table 2: Antitubercular Activity of Structurally Related Compounds
| Compound Class | Target Organism | Key Findings |
|---|---|---|
| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamides | M. tuberculosis H37Ra | Several compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM. rsc.org |
| 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | M. tuberculosis | Potent inhibitors of mycobacterial growth with good microsomal stability and low hERG liability. mdpi.com |
| 2-Pyrazolylpyrimidinones | M. tuberculosis | Bactericidal compounds that retain potency against clinical isolates. nih.gov |
Macrofilaricidal Effects: Filarial diseases like onchocerciasis affect millions worldwide, and there is a pressing need for new drugs that can kill the adult worms (macrofilaricides). The di(pyridin-2-yl)amine scaffold has been identified as a promising starting point for novel macrofilaricides, indicating that the core structure of this compound could be relevant in the development of anti-parasitic agents.
Addressing Pharmacokinetic and Pharmacodynamic Considerations in Molecular Design
A successful drug must not only be potent but also possess favorable ADME (absorption, distribution, metabolism, and excretion) properties. The this compound scaffold offers several avenues for optimizing these characteristics.
Metabolic Stability: The methyl group on the pyrazine ring may play a crucial role in enhancing metabolic stability by blocking a potential site of oxidation by cytochrome P450 enzymes. This strategy has been successfully employed in other heterocyclic series to improve compound half-life.
Selectivity Profiles: Achieving selectivity is critical to minimizing off-target effects. In the development of CDK4/6 inhibitors from a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine core, medicinal chemistry optimization resulted in molecules with remarkable selectivity over other kinases. nih.govnih.gov Similar strategies can be applied to derivatives of this compound to ensure they interact specifically with the intended biological target. researchgate.net
hERG Inhibition: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac toxicity. For related 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles, researchers successfully modified the scaffold to minimize hERG channel inhibition while maintaining potency against the primary target, CHK1. acs.org This demonstrates that the pyridinyl-pyrazine framework can be engineered to mitigate this common liability.
Table 3: Pharmacokinetic and Safety Considerations in Related Scaffolds
| Consideration | Compound Class | Strategy and Outcome |
|---|---|---|
| Selectivity | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | Medicinal chemistry optimization led to excellent selectivity for CDK4/6 over other CDKs. nih.gov |
| hERG Inhibition | 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | Hybridization of two lead scaffolds and subsequent optimization minimized hERG channel inhibition. acs.org |
| Oral Bioavailability | 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | Optimization of ADME properties led to a highly selective CHK1 inhibitor with good oral bioavailability. acs.org |
Integration of Multidisciplinary Approaches in Future Research
Realizing the full therapeutic potential of this compound will require a collaborative, multidisciplinary approach. Future research efforts should integrate:
Synthetic Chemistry: To generate diverse libraries of analogues for comprehensive SAR studies. nih.govrsc.org
Computational Chemistry: To use structure-based drug design and molecular modeling to guide the synthesis of more potent and selective compounds.
In Vitro Biology: To screen compounds against a wide range of biological targets and in various disease-relevant cellular assays. researchgate.net
Pharmacology and DMPK: To evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of lead candidates in appropriate animal models.
By combining these disciplines, the scientific community can systematically explore the chemical space around this promising scaffold and potentially translate it into the next generation of therapies for a variety of human diseases.
Q & A
Basic: What synthetic methodologies are recommended for 6-methyl-N-(pyridin-2-yl)pyrazin-2-amine?
Answer:
A two-step approach is commonly employed:
Condensation Reaction : React 2-aminopyrazine with 2-chloro-6-methylpyridine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux.
Purification : Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the product.
Key Considerations :
- Monitor reaction progress via TLC.
- Optimize stoichiometry to minimize byproducts like unreacted starting materials or dimerization products .
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amine linkage.
- Mass Spectrometry (ESI-MS) : Verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural determination. Use SHELXL for refinement, particularly for resolving disordered atoms or twinning in crystals .
Advanced: How can this compound be utilized in coordination chemistry?
Answer:
As a bidentate ligand , it can form complexes with transition metals (e.g., Mn²⁺, Co²⁺, Ni²⁺):
Synthesis : React with metal salts (e.g., Mn(ClO₄)₂) in methanol/acetonitrile.
Characterization :
- UV-Vis spectroscopy to assess d-d transitions.
- EPR for paramagnetic metal centers (e.g., Mn²⁺).
Applications : Study catalytic properties in oxidation/reduction reactions or mimic metalloenzyme active sites .
Advanced: How to address discrepancies in reported biological activity data?
Answer:
Contradictions may arise from:
- Purity Issues : Validate compound purity via HPLC (>95%).
- Structural Confirmation : Re-analyze using X-ray crystallography to rule out polymorphic variations.
- Assay Conditions : Test under standardized parameters (e.g., pH, temperature, cell lines).
- Target Engagement : Use SPR (surface plasmon resonance) to directly measure binding affinity to targets like SHP2, as seen in related pyrazin-2-amine inhibitors .
Basic: What are the storage and stability guidelines?
Answer:
- Storage : Protect from light in inert atmosphere (argon) at room temperature.
- Stability Monitoring :
Advanced: How to optimize inhibitory activity via structure-activity relationship (SAR) studies?
Answer:
Substituent Modification :
- Introduce electron-withdrawing groups (e.g., -Cl) on the pyridine ring to enhance binding to hydrophobic pockets.
Crystallographic Analysis : Resolve co-crystal structures (e.g., with SHP2) to identify key interactions (e.g., hydrogen bonds with Lys72).
Mutagenesis Studies : Validate binding sites by testing activity against mutant proteins.
In Silico Screening : Use molecular docking to prioritize analogs before synthesis .
Advanced: How to handle crystallographic data with low-resolution or twinning?
Answer:
- Data Collection : Use synchrotron radiation for high-resolution datasets.
- Refinement in SHELXL :
- Apply TWIN commands for twinned crystals.
- Use PART instructions to model disorder.
- Validation : Check R-factors and electron density maps (e.g., omit maps) to avoid overfitting .
Basic: What safety precautions are advised during handling?
Answer:
- Lab Practices : Use gloves, goggles, and fume hoods to avoid inhalation/contact.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal.
- Toxicity Screening : Conduct preliminary cytotoxicity assays (e.g., MTT on HEK293 cells) .
Advanced: Can this compound act as a precursor for heterocyclic derivatives?
Answer:
Yes, via:
- Nucleophilic Substitution : React with alkyl halides to form quaternary ammonium salts.
- Cross-Coupling : Suzuki-Miyaura coupling to introduce aryl groups at the pyrazine ring.
- Oxidation : Treat with H₂O₂ to generate N-oxide derivatives for enhanced solubility .
Advanced: What computational tools support mechanistic studies of its reactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
